molecular formula C28H29F3N2 B157078 (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 135330-43-7

(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No. B157078
M. Wt: 450.5 g/mol
InChI Key: SJOKZBTYGQAZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine, also known as WIN 35428, is a chemical compound that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It belongs to the class of compounds known as dopamine reuptake inhibitors, which work by blocking the reuptake of dopamine in the brain, thereby increasing its concentration and activity.

Mechanism Of Action

(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 works by blocking the reuptake of dopamine in the brain, which increases its concentration and activity. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By increasing dopamine levels in the brain, (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 can improve symptoms associated with neurological and psychiatric disorders.

Biochemical And Physiological Effects

(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has been shown to have a number of biochemical and physiological effects in the brain. It increases dopamine levels in the brain, which can improve mood, motivation, and reward. It also increases the release of other neurotransmitters, such as norepinephrine and serotonin, which can have additional effects on mood and behavior.

Advantages And Limitations For Lab Experiments

(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has several advantages for use in lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, it also has some limitations, including its potential for abuse and addiction, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428, including its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to understand the long-term effects of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 on the brain and its potential for abuse and addiction. Finally, new synthesis methods and analogs of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 may be developed to improve its potency, selectivity, and safety for use in clinical settings.

Synthesis Methods

The synthesis of (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 involves several steps, including the reaction of 2-phenyl-2-propanol with 2-(trifluoromethyl)benzyl chloride to form 2-benzhydryl-2-(trifluoromethyl)propanol. This is then reacted with 1-azabicyclo[2.2.2]octane to form the final product, (2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.

Scientific Research Applications

(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine 35428 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to be effective in increasing dopamine levels in the brain, which can improve symptoms associated with these disorders.

properties

CAS RN

135330-43-7

Product Name

(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C28H29F3N2

Molecular Weight

450.5 g/mol

IUPAC Name

(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C28H29F3N2/c29-28(30,31)24-14-8-7-13-23(24)19-32-26-22-15-17-33(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,32H,15-19H2/t26-,27-/m1/s1

InChI Key

SJOKZBTYGQAZNH-UHFFFAOYSA-N

Isomeric SMILES

C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F

SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F

Canonical SMILES

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5C(F)(F)F

synonyms

3-(2-trifluoromethylbenzylamino)-2-benzhydrylquinuclidine
3-TBBQ

Origin of Product

United States

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